molecular formula C12H13N7OS B6040026 N~1~-(5-methyl-1,3-thiazol-2-yl)-N~3~-9H-purin-6-yl-beta-alaninamide

N~1~-(5-methyl-1,3-thiazol-2-yl)-N~3~-9H-purin-6-yl-beta-alaninamide

Cat. No.: B6040026
M. Wt: 303.35 g/mol
InChI Key: PSNXKVZGWBINOQ-UHFFFAOYSA-N
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Description

“N~1~-(5-methyl-1,3-thiazol-2-yl)-N~3~-9H-purin-6-yl-beta-alaninamide” is a compound that contains a thiazole moiety . Thiazole is an active moiety in many drugs such as Sulfathiazole (antimicrobial), Abafungin (antifungal), Ritonavir (antiretroviral), Bleomycin, and Tiazofurin (antineoplastic) . Thiazole derivatives constitute an important class of biologically active compounds with the benefit of lower toxicity .


Synthesis Analysis

The compound can be synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst . This method is advantageous in terms of easy set-up, high yield, and lower cost, energy, and time .


Chemical Reactions Analysis

The compound is synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst . The reaction involves simultaneous formation of carbon–carbon and carbon–nitrogen bonds .

Mechanism of Action

Target of Action

N-(5-methyl-1,3-thiazol-2-yl)-N~3~-7H-purin-6-yl-beta-alaninamide, also known as N1-(5-methyl-1,3-thiazol-2-yl)-N~3~-9H-purin-6-yl-beta-alaninamide, primarily targets DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these targets, the compound disrupts the supercoiling and uncoiling of DNA, which is essential for bacterial cell survival and proliferation .

Mode of Action

The compound interacts with DNA gyrase and topoisomerase IV by binding to the enzyme-DNA complex. This binding stabilizes the complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. These breaks are lethal to the bacterial cells, resulting in cell death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV affects several biochemical pathways:

Pharmacokinetics

The pharmacokinetic properties of the compound include:

Result of Action

At the molecular level, the compound causes the accumulation of double-strand DNA breaks. At the cellular level, this results in the inhibition of bacterial cell division and ultimately cell death. The compound is particularly effective against Gram-positive and Gram-negative bacteria .

Action Environment

Environmental factors such as pH, temperature, and the presence of metal ions can influence the compound’s efficacy and stability. For instance:

This comprehensive understanding of N-(5-methyl-1,3-thiazol-2-yl)-N~3~-7H-purin-6-yl-beta-alaninamide’s mechanism of action highlights its potential as a powerful antibacterial agent.

: Springer Link : Springer Link

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-3-(7H-purin-6-ylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7OS/c1-7-4-14-12(21-7)19-8(20)2-3-13-10-9-11(16-5-15-9)18-6-17-10/h4-6H,2-3H2,1H3,(H,14,19,20)(H2,13,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNXKVZGWBINOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCNC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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